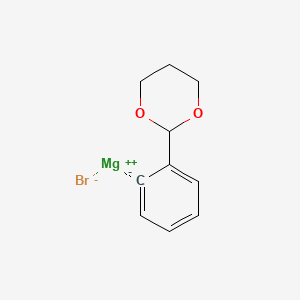

2-(1,3-Dioxan-2-yl)phenylmagnesium bromide

Overview

Description

“2-(1,3-Dioxan-2-yl)phenylmagnesium bromide” is a Grignard reagent . It is also known as “1,3-Dioxane - 2-ethyl- magnesium complex” or "[2- (1,3-Dioxan-2-yl)ethyl]magnesium bromide" . The empirical formula is C6H11BrMgO2 .

Synthesis Analysis

This compound can be used in a Grignard addition-acylation method for the preparation of enamides . It can also be used to prepare trisubstituted allenes by reacting with propargylic ammonium salts . Furthermore, it plays a key role in the synthesis of febrifugine-based antimalarial drugs .Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES stringBr[Mg]CCC1OCCCO1 . The molecular weight is 219.36 . Chemical Reactions Analysis

As a Grignard reagent, this compound is involved in Grignard reactions . These reactions are a type of organometallic chemical reaction where alkyl, vinyl, or aryl-magnesium halides (Grignard reagents) add to a carbonyl group in an aldehyde or ketone .Physical And Chemical Properties Analysis

This compound has a concentration of 0.5 M in tetrahydrofuran (THF) . It has a boiling point of 65 °C and a density of 0.951 g/mL at 25 °C . It should be stored at a temperature between 2-8°C .Scientific Research Applications

Preparation of Functionalized Alkenylmagnesium Reagents

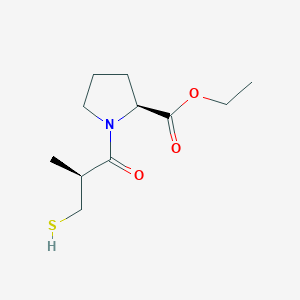

A study by Thibonnet et al. (2002) highlights a general preparation of alkenylmagnesium derivatives with an electron-withdrawing function in the α-position, using a low-temperature bromine–magnesium exchange with i-PrMgBr in THF. This method facilitates the preparation of 5-magnesiated-1,3-dioxin-4-one derivatives bearing an alkoxy substituent in β-position to the carbon–magnesium bond, showcasing a pathway for synthesizing complex organic molecules (Thibonnet, Vu, Bérillon, & Knochel, 2002).

Regioselectivity in Addition Reactions

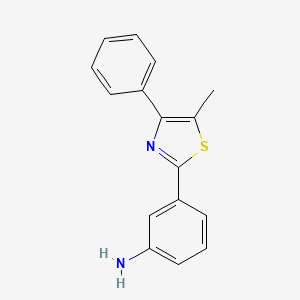

The research conducted by Boga et al. (2004) explores the reactivity and regiochemistry of heteroarylic ketones towards vinylmagnesium bromide, emphasizing the drastic increase in reactivity when the carbonyl is conjugated with an aza group. This study provides insights into the selective formation of O-alkylation products with heterocyclic carbonyl compounds, indicating the versatility of organomagnesium reagents in synthetic chemistry (Boga, Stengel, Abdayem, Del Vecchio, Forlani, & Todesco, 2004).

Stereoselective Ring Transformation

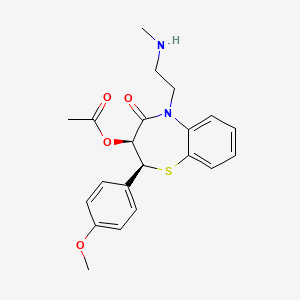

Ali et al. (2000) achieved stereoselective conjugate addition of the –SH group of 2-aminothiophenol to the Michael system of chiral 5-ylidene-1,3-dioxan-4-ones, leading to optically active benzothiazepinones, which are structural analogues of Diltiazem®, used in hypertension treatment. This exemplifies the use of 2-(1,3-Dioxan-2-yl)phenylmagnesium bromide in synthesizing bioactive molecules (Ali, Ahmad, Leistner, & Liebscher, 2000).

Metal Complex Formation and Reactivity

Chopra, Sharma, and Srivastava (2015) discussed the synthesis and characterization of Group 12 metal complexes with 2-(1,3-dioxane-2-yl)ethyl telluride derivatives, illustrating the chemical versatility and potential in material science and catalysis of compounds related to this compound (Chopra, Sharma, & Srivastava, 2015).

Synthesis of Furan Derivatives

Rieke and Kim (2011) reported the preparation of 5-(1,3-Dioxolan-2-yl)-2-furanylzinc bromide via direct insertion of active zinc into 2-bromo-5-(1,3-dioxolane)furan, leading to the synthesis of furan derivatives through coupling reactions. This demonstrates the utility of this compound in creating heterocyclic compounds with potential applications in pharmaceuticals and materials science (Rieke & Kim, 2011).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

magnesium;2-phenyl-1,3-dioxane;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11O2.BrH.Mg/c1-2-5-9(6-3-1)10-11-7-4-8-12-10;;/h1-3,5,10H,4,7-8H2;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAIMYLSCGNDWDY-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(OC1)C2=CC=CC=[C-]2.[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrMgO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(5-Bromopyrimidin-2-yl)thio]aniline](/img/structure/B3416583.png)

![1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B3416635.png)

![1-Methyl-4-[(thiophene-2-carbonyl)-amino]-1H-imidazole-2-carboxylic acid](/img/structure/B3416662.png)